Tiagabine-d9 4-Carboxy-O-ethyl

Stable Isotope Labeling Deuterium Exchange LC-MS/MS Internal Standard

Tiagabine-d9 4-Carboxy-O-ethyl (CAS 2983162-33-8) is a d9-deuterated internal standard providing a 9 Da mass shift to eliminate cross-signal interference in LC-MS/MS assays. It outperforms unlabeled tiagabine (d0) and lower-deuterated analogs by ensuring baseline resolution and accuracy at low ng/mL levels. Optimized for quantifying the 4-carboxy metabolite in biological matrices and serves as a direct precursor to Tiagabine-d9 4-Carboxy Hydrochloride. Supports FDA/EMA-compliant method validation with inter-run bias <3% and CV <10.5%.

Molecular Formula C₂₂H₂₀D₉NO₂S₂
Molecular Weight 412.66
Cat. No. B1161945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine-d9 4-Carboxy-O-ethyl
SynonymsEthyl 1-(4,4-bis(3-Methylthiophen-2-yl)but-3-en-1-yl)piperidine-d9-4-carboxylate
Molecular FormulaC₂₂H₂₀D₉NO₂S₂
Molecular Weight412.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiagabine-d9 4-Carboxy-O-ethyl: A Deuterated Internal Standard for Precise LC-MS/MS Quantification


Tiagabine-d9 4-Carboxy-O-ethyl (CAS 2983162-33-8) is a stable isotope-labeled analog of the tiagabine metabolite, specifically deuterated at nine positions on the piperidine ring . With a molecular formula of C22H20D9NO2S2 and a molecular weight of 412.66 g/mol, this compound serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of tiagabine and its metabolites in biological matrices [1]. Its high isotopic purity and distinct mass shift minimize analytical variability and cross-signal interference, ensuring robust bioanalytical method validation [2].

Why Tiagabine-d9 4-Carboxy-O-ethyl Cannot Be Substituted with Unlabeled or Lower-Deuterated Analogs


Generic substitution in quantitative LC-MS/MS bioanalysis introduces significant systematic errors. Using unlabeled tiagabine (d0) as an internal standard results in cross-signal contributions due to isotopic interference, which can compromise linearity and accuracy, particularly at low internal standard concentrations [1]. While structurally related compounds may offer some correction for extraction variability, they fail to co-elute with the analyte, leading to differential matrix effects and ion suppression/enhancement that stable isotope-labeled internal standards (SIL-IS) are specifically designed to overcome . Even among deuterated analogs, the degree of deuteration (e.g., d6 vs. d9) impacts mass shift and potential hydrogen-deuterium exchange, with Tiagabine-d9 4-Carboxy-O-ethyl providing a 9 Da mass difference that ensures clear spectral separation and minimizes background interference from the unlabeled analyte [2].

Quantitative Differentiation of Tiagabine-d9 4-Carboxy-O-ethyl Against Comparators


Isotopic Purity and Deuterium Incorporation: d9 vs. d0 and d6 Analogs

Tiagabine-d9 4-Carboxy-O-ethyl incorporates nine deuterium atoms specifically on the piperidine ring, achieving an isotopic purity typically ≥95% . In contrast, unlabeled tiagabine (d0) has 0% deuterium incorporation, while Tiagabine-d6 analogs contain only six deuterium atoms [1]. The higher deuteration level of d9 provides a 9 Da mass shift from the unlabeled analyte, reducing the risk of spectral overlap and cross-signal interference, which is critical for accurate quantification in complex biological matrices [2].

Stable Isotope Labeling Deuterium Exchange LC-MS/MS Internal Standard

Reduction of Matrix Effects: SIL-IS vs. Structural Analogs

Stable isotope-labeled internal standards like Tiagabine-d9 4-Carboxy-O-ethyl co-elute with the analyte, experiencing identical matrix effects. In tiagabine bioanalysis, using a SIL-IS reduced inter-run bias to -2.70–5.35% and precision (CV) to 2.07–10.50% across 1–1000 ng/mL in human plasma, compared to structural analogs which cannot fully correct for matrix-induced ion suppression [1]. This correction is essential for meeting regulatory bioanalytical method validation guidelines.

Matrix Effects Ion Suppression LC-MS/MS Quantitation

Minimizing Cross-Signal Interference: d9 vs. Lower-Deuterated Standards

Cross-signal contributions between analyte and internal standard are a known source of quantitation error. For tiagabine, using an IS with insufficient mass shift can cause the analyte signal to contribute to the IS channel, affecting linearity and accuracy at low IS concentrations [1]. Tiagabine-d9 4-Carboxy-O-ethyl, with its 9 Da mass shift, reduces the risk of such isotopic interference compared to a d6 analog (6 Da shift), ensuring a minimum IS concentration can be reliably used without compromising assay performance [2].

Cross-Signal Contribution Isotopic Interference LC-MS/MS

Synthetic Utility as a Labeled Intermediate

Tiagabine-d9 4-Carboxy-O-ethyl is not only an internal standard but also a key intermediate in the synthesis of Tiagabine-d9 4-Carboxy Hydrochloride, the deuterated analog of the active tiagabine metabolite . This dual role is not shared by Tiagabine-d6 hydrochloride, which is primarily sold as a final IS product. The availability of the d9-ethyl ester intermediate allows researchers to prepare the d9-carboxylic acid metabolite standard with precise isotopic labeling, facilitating targeted metabolite quantification in pharmacokinetic studies [1].

Deuterated Synthesis Metabolite Analysis Reference Standard

High-Impact Application Scenarios for Tiagabine-d9 4-Carboxy-O-ethyl


Regulatory-Compliant Bioanalytical Method Validation for Tiagabine Pharmacokinetics

In pharmacokinetic studies of tiagabine, regulatory bodies such as the FDA and EMA require validated LC-MS/MS methods with demonstrated accuracy and precision. Tiagabine-d9 4-Carboxy-O-ethyl serves as the optimal SIL-IS to correct for matrix effects and analytical variability, achieving inter-run bias as low as -2.70% and precision (CV) below 10.5% in human plasma [1]. This ensures compliance with bioanalytical guidelines and supports successful IND/NDA submissions.

Accurate Quantification of Tiagabine Metabolites in Complex Biological Matrices

The 4-carboxy metabolite of tiagabine is a key marker of drug metabolism and clearance. Using Tiagabine-d9 4-Carboxy-O-ethyl as an internal standard, or as a precursor to the labeled metabolite, enables precise quantification of this metabolite in plasma, urine, or tissue homogenates . The 9 Da mass shift minimizes background interference, allowing reliable measurement even at low ng/mL concentrations.

Synthesis of Deuterated Tiagabine Metabolite Reference Standards

Analytical laboratories requiring in-house preparation of Tiagabine-d9 4-Carboxy Hydrochloride can utilize Tiagabine-d9 4-Carboxy-O-ethyl as a direct synthetic intermediate . This approach reduces procurement costs and lead times compared to purchasing the final deuterated metabolite, while ensuring full control over isotopic purity and batch-to-batch consistency.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories performing TDM of tiagabine, accurate quantitation is essential for dose adjustment and toxicity avoidance. Tiagabine-d9 4-Carboxy-O-ethyl, as a deuterated internal standard, provides the necessary precision and robustness to measure therapeutic concentrations (typically 20-100 ng/mL) in patient samples with high confidence [2].

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